molecular formula C13H15ClO3 B1653109 Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- CAS No. 17413-88-6

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-

Cat. No.: B1653109
CAS No.: 17413-88-6
M. Wt: 254.71 g/mol
InChI Key: XRQXJWMGDYGCDU-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is an organic compound that features a cyclohexane ring attached to a carboxylic acid group and a p-chlorophenoxy group

Biochemical Analysis

Biochemical Properties

The role of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- in biochemical reactions is multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Cyclohexanecarboxylic Acid, 1-(p-chlorophenoxy)- and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with p-chlorophenol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a dehydrating agent to facilitate the formation of the ester bond between the carboxylic acid and the phenol.

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The p-chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the p-chlorophenoxy group, making it less versatile in certain reactions.

    p-Chlorophenoxyacetic acid: Contains a similar phenoxy group but differs in the aliphatic chain structure.

Uniqueness

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is unique due to the presence of both the cyclohexane ring and the p-chlorophenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1-(4-chlorophenoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-10-4-6-11(7-5-10)17-13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQXJWMGDYGCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169770
Record name Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17413-88-6
Record name Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenoxy)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of NaOH (2.8 g, 70.02 mmol) in THF (10 ml) added 4-chloro phenol (1 g, 7.78 mmol) and stirred for 15 min at r.t. Reaction mixture was cooled to 0° C. Cyclohexanone (7.62 g, 77.8 mmol) was added, followed by drop wise addition of anhydrous CHCl3 (2.5 ml, 31.12 mmol) over a period of 15-20 min. The reaction mixture was stirred for 14-18 hr allowing the temperature to rise to room temperature. Reaction mixture was neutralized with (HCl, pH˜7) and was extracted with EtOAc (3×50 mL). The organic phase were successively washed with 2% HCl (50 mL), brine (50 mL) and dried over Na2SO4. After evaporation of solvent, the residue was used as such for the next step.
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
7.62 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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